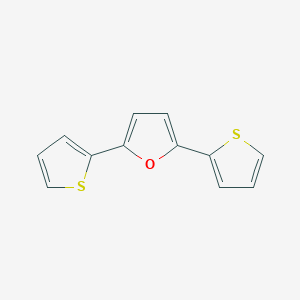

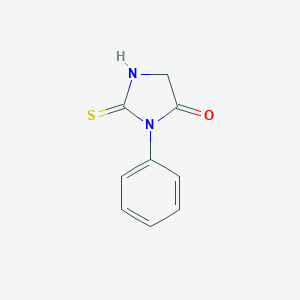

![molecular formula C5H12ClNO B189250 [(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride CAS No. 128121-04-0](/img/structure/B189250.png)

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride, commonly known as Coenzyme Q10, is a naturally occurring molecule found in the human body. It is essential for the production of energy in cells and has been the subject of extensive scientific research due to its potential therapeutic benefits.

Mecanismo De Acción

Coenzyme Q10 plays a crucial role in the production of energy in cells. It is a component of the electron transport chain, which is responsible for generating ATP, the energy currency of cells. Coenzyme Q10 also acts as an antioxidant, protecting cells from damage caused by free radicals.

Biochemical and Physiological Effects:

Coenzyme Q10 has been shown to have a wide range of biochemical and physiological effects. It can improve cardiovascular health by reducing blood pressure, improving endothelial function, and reducing the risk of heart failure. It can also reduce inflammation, which is a factor in many chronic diseases. Coenzyme Q10 has also been shown to enhance exercise performance by improving energy production in cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Coenzyme Q10 has several advantages for lab experiments. It is readily available and can be synthesized in the laboratory using various methods. It is also relatively stable and can be stored for long periods. However, Coenzyme Q10 has some limitations for lab experiments. It is a complex molecule, and its synthesis can be challenging. It is also expensive, which can limit its use in large-scale experiments.

Direcciones Futuras

Coenzyme Q10 has several potential future directions for research. It is being investigated for its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. It is also being studied for its potential to improve mitochondrial function, which is a factor in many age-related diseases. Coenzyme Q10 is also being investigated for its potential to enhance exercise performance in athletes and improve recovery in patients with chronic fatigue syndrome.

Conclusion:

Coenzyme Q10 is a naturally occurring molecule that plays a crucial role in the production of energy in cells. It has been the subject of extensive scientific research due to its potential therapeutic benefits. Coenzyme Q10 has several advantages for lab experiments, but it also has some limitations. The molecule has several potential future directions for research, including its potential to treat neurodegenerative diseases, improve mitochondrial function, and enhance exercise performance.

Métodos De Síntesis

Coenzyme Q10 is synthesized in the human body, but it can also be obtained from dietary sources such as meat and fish. It can also be synthesized in the laboratory using various methods, including the fermentation of yeast or bacteria. The most common method involves the extraction of Coenzyme Q10 from tobacco leaves, which are rich in the molecule.

Aplicaciones Científicas De Investigación

Coenzyme Q10 has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its antioxidant properties, which can protect cells from damage caused by free radicals. It has also been investigated for its potential to improve cardiovascular health, reduce inflammation, and enhance exercise performance.

Propiedades

Número CAS |

128121-04-0 |

|---|---|

Nombre del producto |

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride |

Fórmula molecular |

C5H12ClNO |

Peso molecular |

137.61 g/mol |

Nombre IUPAC |

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h2,7H,3-4,6H2,1H3;1H/b5-2+; |

Clave InChI |

WAPFRSYUXWEBQV-DPZBITMOSA-N |

SMILES isomérico |

C/C(=C\C[NH3+])/CO.[Cl-] |

SMILES |

CC(=CC[NH3+])CO.[Cl-] |

SMILES canónico |

CC(=CC[NH3+])CO.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

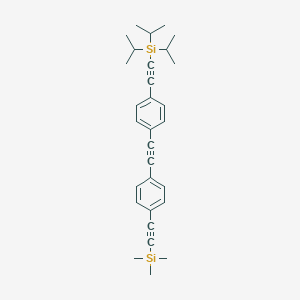

![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

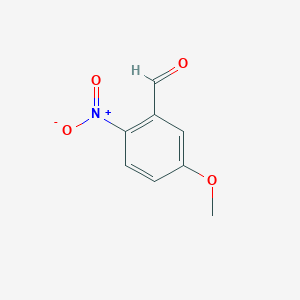

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)

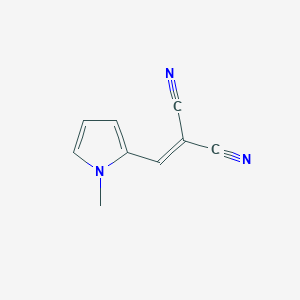

![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)